N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindolinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Chromene Synthesis: The chromene ring is often formed via the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base.
Coupling Reaction: The final step involves coupling the isoindolinone and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, carboxyl, or substituted amide groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic contacts with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature allows for a broader range of applications and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-6-4-7-12(16(11)19(21)25)20-17(23)15-9-13(22)10-5-2-3-8-14(10)26-15/h2-9H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHNPLLXPXMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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